5beta-Androstan-17beta-ol
Overview
Description
5beta-Androstan-17beta-ol, also known as 5β-Dihydrotestosterone (5β-DHT) or etiocholan-17β-ol-3-one, is an etiocholane (5β-androstane) steroid . It is an inactive metabolite of testosterone formed by 5β-reductase in the liver and bone marrow . It is also an intermediate in the formation of 3α,5β-androstanediol and 3β,5β-androstanediol . It has a role as an androgen, a mouse metabolite, a vasodilator agent, and a human metabolite .
Molecular Structure Analysis
The molecular formula of 5beta-Androstan-17beta-ol is C19H32O . The molecular weight is 276.466 .Scientific Research Applications
1. Potential in Prostate Imaging Agents
A study by Castonguay et al. (1978) explored the potential of 5alpha-androstan-17beta-ols, closely related to 5beta-Androstan-17beta-ol, in the development of prostate imaging agents. These compounds were evaluated for their ability to bind to the androgen receptor protein in rat prostate, which could be beneficial in prostate cancer diagnosis and management (Castonguay et al., 1978).
2. Receptor Binding Properties and Tissue Distribution
Another study by Skinner et al. (1977) investigated 2-selena-A-nor-5alpha-androstan-17beta-ol, again structurally similar to 5beta-Androstan-17beta-ol. The research focused on its ability to bind specifically to androgen receptors in rat prostate gland, suggesting its potential in understanding androgen action in tissues (Skinner et al., 1977).
3. Analyzing Non-ketoic Steroids in Dietary Supplements
Okano et al. (2009) conducted a study analyzing dietary supplements containing androstan derivatives, related to 5beta-Androstan-17beta-ol. This research is significant for public health and regulatory purposes, particularly in the context of anti-doping and consumer safety (Okano et al., 2009).
4. Anticonvulsant and Anxiolytic Activities
A research by Runyon et al. (2009) explored the effects of 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives, which are structurally related to 5beta-Androstan-17beta-ol. The study demonstrated these compounds' potent anticonvulsant and anxiolytic activities in animal models, indicating potential therapeutic applications (Runyon et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBUCPOSYYFO-LOVVWNRFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624498 | |
Record name | (5beta,17beta)-Androstan-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5beta-Androstan-17beta-ol | |
CAS RN |
10328-72-0 | |
Record name | (5beta,17beta)-Androstan-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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